molecular formula C13H21NO3 B2569938 Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate CAS No. 2343964-44-1

Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate

Cat. No.: B2569938
CAS No.: 2343964-44-1
M. Wt: 239.315
InChI Key: WFZBJOVQAOQTBY-KXUCPTDWSA-N
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Description

This compound (CAS: 1630906-73-8; synonyms: 8-(Boc-amino)-3-oxobicyclo[3.2.1]octane, SB13371, AS-52095) is a bicyclic carbamate featuring a bicyclo[3.2.1]octane scaffold with a ketone group at the 8-position and a tert-butyl carbamate (Boc) moiety at the 2-position . The stereochemistry (1S,2R,5R) imparts distinct conformational rigidity and reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for chiral drug candidates. Its molecular formula is C₁₃H₂₁NO₃ (calculated molecular weight: 239.31 g/mol).

Properties

IUPAC Name

tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-7-5-8-4-6-9(10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16)/t8-,9+,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZBJOVQAOQTBY-KXUCPTDWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CCC1C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]2CC[C@@H]1C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic structure is often synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclo[3.2.1]octane core.

    Introduction of the Oxo Group: The oxo group at the 8-position is introduced via oxidation reactions, commonly using reagents such as chromium trioxide or pyridinium chlorochromate.

    Carbamate Formation: The final step involves the formation of the carbamate group. This is achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more complex oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Higher oxo derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry

In organic synthesis, Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its bicyclic structure and functional groups make it a candidate for the development of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism by which Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure provides a rigid framework that can fit into specific binding sites, while the functional groups can form hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differentiating features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Tert-Butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate 1630906-73-8 C₁₃H₂₁NO₃ 239.31 Bicyclo[3.2.1]octane, ketone (8-position), Boc (2-position), (1S,2R,5R) stereochemistry
Tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 C₁₁H₂₁NO₃ 215.29 Cyclopentane ring, hydroxyl (3-position), Boc (1S,3S) stereochemistry
Tert-Butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate 2390512-80-6 C₁₄H₂₂N₂O₂ 250.34 Bicyclo[2.2.2]octane, cyano (4-position), Boc (1-position)
Tert-Butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-oxadiazol-2-yl]ethyl]carbamate 1286671-01-9 C₁₆H₁₉ClFN₃O₅S 419.07 Oxadiazole core, sulfonyl group, chloro-fluorophenyl substituent
Tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate 1638744-07-6 C₁₀H₁₈F₂N₂O₂ 236.26 Cyclopentane, difluoro (4,4-position), amino (2-position)

Biological Activity

Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including interactions with molecular targets, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a bicyclic structure with a tert-butyl group and a carbamate functional group, which contributes to its reactivity and biological properties. The IUPAC name highlights its complex arrangement, particularly the oxo group located within the bicyclic framework. This configuration is crucial for its interaction with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily associated with its ability to interact with various molecular targets:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, potentially modifying their activity.
  • Binding Affinity : The steric hindrance from the bicyclic structure may influence binding affinity and specificity towards biological targets.

Interaction Studies

Recent studies have focused on the compound's binding affinity to specific enzymes and receptors. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify these interactions.

Study Target Methodology Findings
Study 1Enzyme ASPRHigh binding affinity observed (Kd = 50 nM)
Study 2Receptor BITCSignificant thermodynamic stability in binding

Case Studies

  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through caspase activation.
  • Neuroprotective Effects : Animal models have demonstrated that the compound may offer neuroprotective benefits in conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity.
  • Immunomodulatory Properties : Research indicates that this compound can enhance immune responses by modulating cytokine production in macrophages.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound Name Structural Features Biological Activity
Tert-butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamateSimilar bicyclic structureModerate enzyme inhibition
Rac-tert-butyl N-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamateVariation in stereochemistryAltered binding affinity

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate, and what key reaction conditions are involved?

The compound is synthesized via multi-step procedures involving reductive amination and carbamate protection. A representative method involves treating bicyclic amine intermediates with di-tert-butyl dicarbonate (Boc anhydride) in dichloroethane (DCE) under anhydrous conditions. Sodium triacetoxyborohydride is used as a reducing agent, followed by purification via column chromatography. Key considerations include maintaining inert atmospheres (argon/nitrogen) and controlling reaction temperatures to preserve stereochemical integrity .

Q. How is the absolute configuration of the bicyclo[3.2.1]octane core confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. The Flack parameter or anomalous dispersion effects (e.g., from heavy atoms) resolve absolute stereochemistry. ORTEP-3 visualizes the 3D structure, confirming the (1S,2R,5R) configuration. Complementary NMR (¹H, ¹³C) and IR spectroscopy validate functional groups like the tert-butyl carbamate .

Q. What spectroscopic techniques are critical for characterizing this compound?

A combination of high-resolution NMR (¹H, ¹³C), IR, and mass spectrometry is essential. NMR identifies stereochemical features, such as the tert-butyl singlet (~1.4 ppm) and carbamate carbonyl signals (~1680–1720 cm⁻¹ in IR). Mass spectrometry confirms molecular weight, while X-ray crystallography provides definitive structural validation .

Q. What storage conditions are recommended to prevent degradation of the compound?

Store in airtight containers under inert gas (argon/nitrogen) at –20°C to 4°C. Avoid exposure to moisture, acids, or bases, which hydrolyze the Boc group. Periodic analysis via TLC or HPLC monitors stability, and desiccants are used to mitigate humidity .

Advanced Research Questions

Q. How do computational methods predict the reactivity of the bicyclo[3.2.1]octane core under solvolysis conditions?

Density functional theory (DFT) and ab initio calculations model carbocation stability during solvolysis. For example, solvolysis of 2-bicyclo[3.2.1]octanyl tosylate generates nonclassical carbocations, explaining product distributions. These methods guide reaction design to minimize unwanted rearrangements .

Q. What experimental strategies resolve contradictions in stereochemical outcomes across synthetic protocols?

Chiral HPLC determines enantiomeric excess, while variable-temperature NMR assesses dynamic stereochemistry. Cross-validation with SC-XRD (via SHELX refinement) ensures absolute configuration. Comparative kinetic studies under varied conditions (solvent polarity, temperature) identify stereoselectivity drivers .

Q. How does the bicyclo[3.2.1]octane framework influence acid-catalyzed degradation pathways?

The bicyclic system’s steric hindrance slows carbamate hydrolysis, but ring strain lowers activation energy for selective Boc cleavage. Kinetic studies with HCl/dioxane show degradation initiates at the carbamate group, with computational models (DFT) predicting protonation sites .

Q. What methodologies study the compound’s stability under extreme conditions (e.g., high temperature/pressure)?

High-pressure NMR or diamond anvil cell (DAC) techniques monitor structural changes. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability. Molecular dynamics simulations predict conformational responses to stress .

Q. How do researchers address discrepancies in reported NMR chemical shifts?

Standardize conditions (solvent, concentration) and compare with computational NMR predictions (DFT-based). 2D NMR (COSY, HSQC) resolves signal overlap. Cross-referencing with crystallographic data aligns structural and spectroscopic assignments .

Q. What role does the tert-butyl carbamate group play in synthetic applications?

The Boc group protects amines, enhancing solubility and preventing side reactions. It is stable under basic/nucleophilic conditions but cleaved by acids (e.g., HCl/dioxane), enabling sequential functionalization in multi-step syntheses .

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